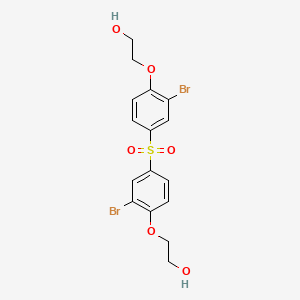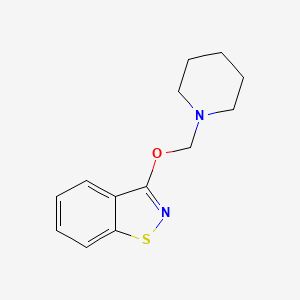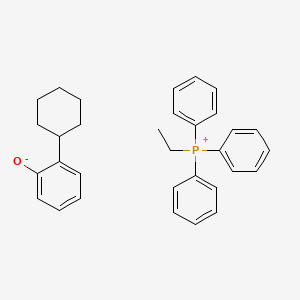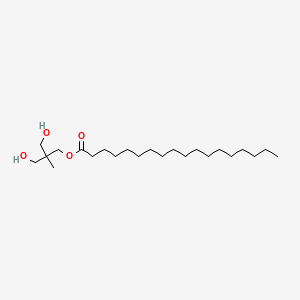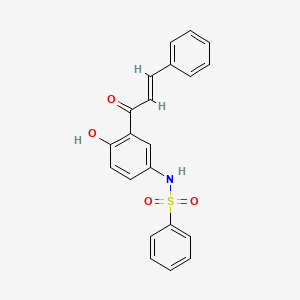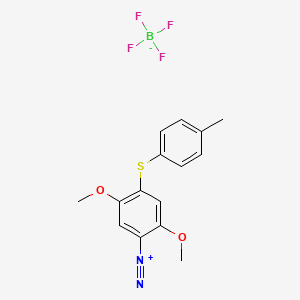![molecular formula C8H12O3 B12672128 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 94277-87-9](/img/structure/B12672128.png)
5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic organic compound with the molecular formula C8H12O3. It features a unique bicyclo[2.2.1]heptane structure, which is a seven-membered ring system with two hydroxyl groups at positions 5 and 6, and an aldehyde group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Hydroxylation: Norbornene undergoes hydroxylation to introduce hydroxyl groups at the 5 and 6 positions. This can be achieved using reagents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Industrial Production Methods
the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Acyl chlorides, alkyl halides, pyridine
Major Products Formed
Oxidation: 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Reduction: 5,6-Dihydroxybicyclo[2.2.1]heptane-2-methanol
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the synthesis of polymers and other materials with unique properties.
Biological Studies: Its derivatives can be used to study enzyme mechanisms and other biological processes.
Mechanism of Action
The mechanism of action of 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxybicyclo[2.2.1]heptane-5-carbaldehyde
- 5,6-Dihydroxybicyclo[2.2.1]heptane-2-methanol
- 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. Its bicyclic structure also contributes to its rigidity and stability, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
94277-87-9 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5,6-dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c9-3-5-1-4-2-6(5)8(11)7(4)10/h3-8,10-11H,1-2H2 |
InChI Key |
UKQOUUKJEQXAPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=O)C(C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


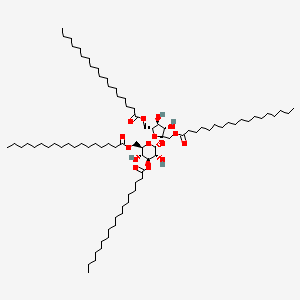

![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)
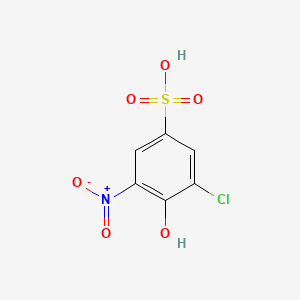
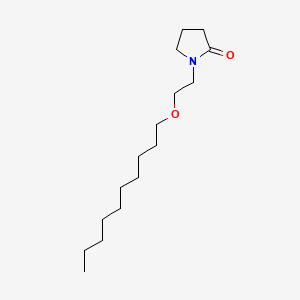
![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)

